molecular formula C10H10N2O2 B1386433 [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol CAS No. 179055-98-2

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol

Cat. No. B1386433
M. Wt: 190.2 g/mol
InChI Key: WWIIYKUYDLFHTK-UHFFFAOYSA-N
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Description

“[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a vast sphere of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.


Synthesis Analysis

The synthesis of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .


Molecular Structure Analysis

The molecular structure of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” was confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR . The 1H NMR (CDCl3) showed peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H). The 13C-NMR (CDCl3) showed peaks at δ 65.9, 116.3, 129.78, 131.6, 132.3, 133.6, 133.9, 132.4, 161.7, 169.8, 194.9 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” include cyclization, nucleophilic alkylation, and acylation . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” include a melting point of 115–117 °C . The compound was characterized by FT-IR, LCMS, and NMR spectral techniques .

Scientific Research Applications

Anticancer Agent

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Oxadiazoles, including [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol, have been synthesized and evaluated as potential anticancer agents .
  • Methods of Application: The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The newly synthesized compounds were then screened for anticancer activity .
  • Results: The IC50 values of the most active compound were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . The most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

Antibacterial Agent

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) compounds, which may include [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol, have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compound D-2 showed moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae with MIC 7.55 µM .

Future Directions

The future directions for “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” could involve further exploration of its biological activities and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIIYKUYDLFHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656467
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol

CAS RN

179055-98-2
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179055-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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